2-(4-Methylpent-3-en-1-yl)-1,4-dihydroanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylpent-3-en-1-yl)anthracene-9,10(1H,4H)-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and as intermediates in organic synthesis. This particular compound features a unique structure with a methylpent-3-en-1-yl side chain attached to the anthracene-9,10-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpent-3-en-1-yl)anthracene-9,10(1H,4H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione and 4-methylpent-3-en-1-yl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The anthracene-9,10-dione is dissolved in DMF, and potassium carbonate is added to the solution. The 4-methylpent-3-en-1-yl bromide is then added dropwise, and the reaction mixture is stirred at elevated temperatures (around 80-100°C) for several hours.
Purification: The product is isolated by filtration, washed with water, and purified by recrystallization from an appropriate solvent, such as ethanol.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Methylpent-3-en-1-yl)anthracene-9,10(1H,4H)-dione may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpent-3-en-1-yl)anthracene-9,10(1H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution reactions.
Major Products
Oxidation: Products may include anthraquinone derivatives with additional oxygen-containing functional groups.
Reduction: Products may include anthracene derivatives with reduced carbonyl groups.
Substitution: Products may include halogenated or nitrated anthracene derivatives.
Scientific Research Applications
2-(4-Methylpent-3-en-1-yl)anthracene-9,10(1H,4H)-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methylpent-3-en-1-yl)anthracene-9,10(1H,4H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. Additionally, its ability to intercalate into DNA makes it a potential candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
Anthracene-9,10-dione: The parent compound without the methylpent-3-en-1-yl side chain.
2-(4-Methylpent-3-en-1-yl)anthracene: A similar compound without the dione functionality.
1,4-Dihydroxyanthraquinone: Another anthraquinone derivative with hydroxyl groups.
Uniqueness
2-(4-Methylpent-3-en-1-yl)anthracene-9,10(1H,4H)-dione is unique due to its specific side chain and dione functionality, which confer distinct chemical and biological properties
Properties
CAS No. |
71307-98-7 |
---|---|
Molecular Formula |
C20H20O2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-(4-methylpent-3-enyl)-1,4-dihydroanthracene-9,10-dione |
InChI |
InChI=1S/C20H20O2/c1-13(2)6-5-7-14-10-11-17-18(12-14)20(22)16-9-4-3-8-15(16)19(17)21/h3-4,6,8-10H,5,7,11-12H2,1-2H3 |
InChI Key |
PIABOMSCKRXHJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1=CCC2=C(C1)C(=O)C3=CC=CC=C3C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.